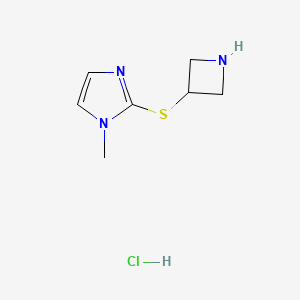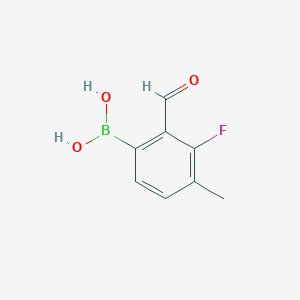
(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile
Descripción general
Descripción
“(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), and nitrogen (N) in its name. The “Z” in its name indicates the configuration of the double bond, and “Fluoro” suggests the presence of a fluorine atom .
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Molecular Imaging and Environmental Studies
Fluorinated Chemosensors for Analyte Detection : Fluorophores, including fluorinated compounds, play a crucial role in the development of chemosensors for detecting a wide range of analytes, such as metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors have been well-documented, offering significant potential for environmental monitoring and biomedical diagnostics (Roy, 2021).
Radiative Decay Engineering (RDE) in Biophysics : The modification of emission characteristics of fluorophores through RDE has applications in medical diagnostics and biotechnology. By altering the radiative decay rates of fluorophores, it is possible to enhance photostability, increase emission efficiency, and direct emission in specific directions, which can be utilized in creating more effective diagnostic tools and treatments (Lakowicz, 2001).
Nanomaterials in Agriculture : Engineered nanoparticles (ENPs), such as ZnO and TiO2 nanoparticles, demonstrate potential in improving crop production and stress resistance. Their slow release of ions and promotion of plant growth under field conditions suggest that fluorinated compounds could find similar applications in precision farming and sustainable agriculture, emphasizing the need for further field studies to understand their effects on plant health and nutrient distribution (Šebesta et al., 2021).
Photocatalysis for Environmental Remediation : Artificial Z-scheme photocatalysis, involving fluorinated compounds, offers a promising approach for environmental cleanup and energy conversion. This technology enhances the separation of photogenerated electron-hole pairs, optimizing the photocatalytic system's oxidation and reduction abilities. It holds significant promise for the degradation of pollutants, heavy metal ion redox, and water-splitting applications, aiming at combating environmental degradation and addressing energy shortages (Huang et al., 2019).
Propiedades
IUPAC Name |
(Z)-3-fluoro-3-(2-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-6H,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESJHXBQDKMLMY-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=C/C#N)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)

![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)








![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)

